Imidaprilat-d3
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Overview
Description
Imidaprilat-d3 is a deuterated form of imidaprilat, which is the active metabolite of imidapril. Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and chronic heart failure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of imidaprilat due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidaprilat-d3 involves the incorporation of deuterium atoms into the imidaprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The production is carried out under controlled conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidaprilat-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Imidaprilat-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of imidaprilat in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of imidaprilat.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving imidaprilat.
Biological Research: Employed in studies related to the biological effects of ACE inhibitors and their mechanisms of action.
Mechanism of Action
Imidaprilat-d3, like imidaprilat, exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, the levels of angiotensin II decrease, leading to vasodilation, reduced blood pressure, and decreased sodium and water retention by the kidneys . The molecular targets involved in this mechanism include the ACE enzyme and the angiotensin II receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to imidaprilat-d3 include:
Enalaprilat: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-sulfhydryl ACE inhibitor used for hypertension and heart failure.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms in this compound provide a distinct advantage in tracing and analyzing the compound’s behavior in biological systems .
Properties
Molecular Formula |
C18H23N3O6 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4R)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14+/m0/s1/i2D3 |
InChI Key |
VFAVNRVDTAPBNR-XEIGKBAVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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